REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1.[C-]#N.[K+].[OH2:16].[OH-:17].[Na+].[CH3:19]S(C)=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:19]([OH:17])=[O:16])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
5.02 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)F)C(F)(F)F
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
ADDITION
|
Details
|
2 M Hcl (20 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM (three times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (silica, CH2Cl2-MeOH—AcOH as eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.99 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |